molecular formula C4H5NaO6 B8816247 Sodium hydrogen tartrate

Sodium hydrogen tartrate

Cat. No. B8816247
M. Wt: 172.07 g/mol
InChI Key: NKAAEMMYHLFEFN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium hydrogen tartrate is a useful research compound. Its molecular formula is C4H5NaO6 and its molecular weight is 172.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium hydrogen tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium hydrogen tartrate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Sodium hydrogen tartrate

Molecular Formula

C4H5NaO6

Molecular Weight

172.07 g/mol

IUPAC Name

sodium;2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1

InChI Key

NKAAEMMYHLFEFN-UHFFFAOYSA-M

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[Na+]

physical_description

White solid;  [Merck Index] White powder;  [Alfa Aesar MSDS]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In reaction ii, sodium bisulfate is reacted with sodium acetate to produce sodium sulfate and solid acetic acid. In reaction iii., malic acid is reacted with sodium acetate to produce sodium hydrogen diglycolate and solid acetic acid. In reaction iv., fumaric acid is reacted with sodium acetate to produce sodium hydrogen fumarate and solid acetic acid. In reaction v., tartaric acid is reacted with sodium acetate to produce sodium hydrogen tartrate and solid acetic acid. In reaction vi., adipic acid is reacted with sodium acetate to produce sodium hydrogen adipate and solid acetic acid. In reaction vii, sulfamic acid is reacted with sodium acetate to produce sulpher sodium nitrate and solid acetic acid.
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Synthesis routes and methods II

Procedure details

L(+)-tartaric acid disodium salt, also denoted as bisodium L-tartrate, is commercially available, e.g. from Sigma-Aldrich (CAS Number 6106-24-7). It is noted that instead of using L(+)-tartaric acid disodium salt, it is also possible to use L(+)-tartaric acid (commercially available from e.g. Sigma-Aldrich, CAS Number 87-69-4) and prepare the L(+)-tartaric acid disodium salt in situ, by addition of additional NaOH. The same holds for the other potential starting material, DL-tartaric acid disodium salt: it may be purchased from e.g. Sigma-Aldrich or produced in situ from DL-tartaric acid (CAS Number 133-37-9) or DL-tartaric acid monosodium salt and NaOH. In fact any tartaric acid source, containing D, L, meso in any proportion and in the acidic or salt form can be used for this process. D-tartaric acid can also be used as starting material, but this is less preferred because it is relatively expensive. The use of L-tartaric acid disodium salt (either produced in situ by addition of NaOH or used as such) is preferred because these starting materials are relatively cheap and the process to prepare a composition with between 55 and 90% by weight of meso-tartaric acid is faster than when a mixture of D- and L-tartaric acid is used as starting material. Obviously, it is also possible to use a mixture of D-, L-, and meso-tartaric acid.
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